
In-Depth Technical Guide: Early-Phase Clinical
Trial Data for Tanaproget

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tanaproget

Cat. No.: B1681920 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tanaproget (NSP-989) is a potent and selective, nonsteroidal progesterone receptor (PR)

agonist that has been investigated for its potential therapeutic applications in women's health,

including contraception and the treatment of endometriosis.[1][2] Unlike steroidal progestins,

Tanaproget's nonsteroidal structure offers the potential for a more favorable side-effect profile

due to its reduced interaction with other steroid receptors.[1][3] This technical guide provides a

comprehensive overview of the available early-phase clinical and preclinical data for

Tanaproget, with a focus on its pharmacological properties, mechanism of action, and initial

clinical findings.

Preclinical Pharmacology
In Vitro Studies
Binding Affinity and Potency:

Tanaproget demonstrates high binding affinity and potency for the progesterone receptor. In

vitro studies have shown that Tanaproget binds to PR from various species with a higher

relative affinity than some reference steroidal progestins.[1][3]
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Parameter Species Value
Reference
Compound(s)

IC50 Human 1.7 nM -

Monkey 0.3 nM -

Rat 0.5 nM -

Rabbit 0.5 nM -

EC50 (Alkaline

Phosphatase Activity)
Human (T47D cells) 0.1 nM

Medroxyprogesterone

acetate (MPA),

Trimegestone (TMG)

EC50 (SRC-1

Interaction)

Mammalian two-

hybrid assay
0.02 nM MPA, TMG

Table 1: In Vitro

Binding Affinity and

Potency of

Tanaproget.[1][2]

Functional Activity:

In T47D human breast cancer cells, Tanaproget induces alkaline phosphatase activity, a

marker of progestational activity, with an EC50 value of 0.1 nM.[1] While its potency is

comparable to potent steroidal progestins like medroxyprogesterone acetate (MPA) and

trimegestone (TMG), its efficacy in this assay was approximately 60% of these compounds.[1]

In a mammalian two-hybrid assay, Tanaproget was shown to promote the interaction between

the steroid receptor co-activator-1 (SRC-1) and the progesterone receptor with an EC50 of 0.02

nM, similar in potency and efficacy to MPA and TMG.[1]

In Vivo Studies
Ovulation Inhibition:

In a rat ovulation inhibition model, orally administered Tanaproget demonstrated full efficacy,

completely inhibiting ovulation at a dose of 0.03 mg/kg.[2] This indicated an approximately 30-

fold greater potency compared to MPA and TMG.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/15937332/
https://pubmed.ncbi.nlm.nih.gov/17046384/
https://www.benchchem.com/product/b1681920?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15937332/
https://pubmed.ncbi.nlm.nih.gov/15937332/
https://www.benchchem.com/product/b1681920?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15937332/
https://www.benchchem.com/product/b1681920?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17046384/
https://pubmed.ncbi.nlm.nih.gov/15937332/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endometriosis Model:

In a nude mouse model of endometriosis, Tanaproget was shown to cause a significant

reduction in the size of human endometrial lesions.[2]

Mechanism of Action
Tanaproget exerts its effects as a selective agonist of the progesterone receptor. The binding

of Tanaproget to the PR is thought to induce a conformational change in the receptor, leading

to its dimerization and subsequent translocation to the nucleus. In the nucleus, the

Tanaproget-PR complex binds to progesterone response elements (PREs) on target genes,

modulating their transcription.

One of the key downstream effects of Tanaproget is the inhibition of matrix metalloproteinases

(MMPs), such as MMP-3 and MMP-7.[2] This is achieved by promoting the interaction between

the PR and coactivators like SRC-1.[2] The inhibition of these MMPs is believed to reduce

endometrial tissue invasion and angiogenesis, which are key processes in the pathophysiology

of endometriosis.[2]
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Tanaproget's mechanism of action.
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Early-Phase Clinical Development
Phase I Clinical Trial
A randomized, double-blind, placebo-controlled, ascending single-dose study was conducted in

healthy women to evaluate the pharmacokinetics, pharmacodynamics, and safety of

Tanaproget.[2]

Study Design:

Participants: Healthy women aged 25 to 45 years.

Design: Randomized, double-blind, placebo-controlled, sequential-group, ascending single-

dose.

Dose Cohorts: 0.1, 0.3, 1, 3, 7 (with and without a high-fat meal), and 15 mg.

Treatment: Single oral dose of Tanaproget or placebo.

Pharmacokinetics:

Parameter Value Range

Tmax (Time to Maximum Concentration) ~2 - 3 hours

t1/2 (Elimination Half-life) 12 - 30 hours

Oral Clearance ~70 L/h

Table 2: Pharmacokinetic Parameters of Single-

Dose Tanaproget in Healthy Women.[2]

The pharmacokinetics of Tanaproget were not significantly affected by the administration with

a high-fat meal.[2]

Pharmacodynamics:

All doses of Tanaproget resulted in a decrease in cervical mucus scores, as assessed by a

modified Insler method, indicating a progestational effect on the cervix.[2]
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Safety and Tolerability:

Tanaproget was generally safe and well-tolerated. The most frequently reported treatment-

emergent adverse events were:

Vaginal bleeding/spotting

Abdominal cramping

Vomiting

The incidence of these events was not related to the dose, and most were of mild severity.[2]

Experimental Protocols
In Vitro: Alkaline Phosphatase Activity Assay (T47D
cells)
A detailed protocol for this specific study is not publicly available. However, a general

methodology for such an assay would involve:

Cell Culture: T47D cells are cultured in appropriate media and conditions.

Treatment: Cells are treated with varying concentrations of Tanaproget, reference

compounds (e.g., MPA, TMG), and a vehicle control.

Incubation: Cells are incubated for a specified period to allow for a response.

Lysis: Cells are lysed to release intracellular components, including alkaline phosphatase.

Enzyme Assay: A substrate for alkaline phosphatase (e.g., p-nitrophenyl phosphate) is

added to the cell lysate.

Measurement: The product of the enzymatic reaction is measured spectrophotometrically.

Data Analysis: The EC50 value is calculated by plotting the response against the log of the

compound concentration and fitting the data to a sigmoidal dose-response curve.
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Alkaline Phosphatase Assay Workflow
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Workflow for Alkaline Phosphatase Assay.

In Vivo: Rat Ovulation Inhibition Assay
Specific details of the protocol used for Tanaproget are not available. A representative protocol

would include:

Animal Model: Use of regularly cycling female rats (e.g., Sprague-Dawley).
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Dosing: Administration of Tanaproget, vehicle control, and positive controls (e.g., MPA,

TMG) orally for a specified number of days during the estrous cycle.

Ovulation Assessment: On the morning of expected estrus, the oviducts are examined for

the presence of ova.

Data Analysis: The percentage of animals in each group in which ovulation is inhibited is

determined.

Conclusion
The early-phase data for Tanaproget suggest that it is a potent and selective nonsteroidal

progesterone receptor agonist with a pharmacokinetic and safety profile that supports its

potential for use in women's health. Preclinical studies demonstrated high potency in vitro and

significant efficacy in animal models of ovulation inhibition and endometriosis. The initial Phase

I clinical trial in healthy women indicated that Tanaproget is well-tolerated and exhibits a

pharmacokinetic profile suitable for once-daily oral administration. Further clinical development,

including Phase II and III trials, would be necessary to fully elucidate its efficacy and safety in

patient populations for its intended indications.
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[https://www.benchchem.com/product/b1681920#early-phase-clinical-trial-data-for-
tanaproget]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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